molecular formula C19H15Br2N B1591048 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline CAS No. 100308-67-6

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline

Cat. No.: B1591048
CAS No.: 100308-67-6
M. Wt: 417.1 g/mol
InChI Key: OMMRSCXBBGEIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine atoms attached to the phenyl rings and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline typically involves the reaction of 4-bromoaniline with 4-bromobenzaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine group of 4-bromoaniline attacks the carbonyl carbon of 4-bromobenzaldehyde, followed by the elimination of water to form the imine intermediate. This intermediate is then reduced to the final product using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential biological activities.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the aromatic rings play a crucial role in the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-bromophenyl)aniline
  • N-(4-Bromophenyl)-N-(p-tolyl)aniline
  • 4-Bromo-N-(p-tolyl)aniline

Uniqueness

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is unique due to the presence of two bromine atoms and a tolyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

N,N-bis(4-bromophenyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br2N/c1-14-2-8-17(9-3-14)22(18-10-4-15(20)5-11-18)19-12-6-16(21)7-13-19/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMRSCXBBGEIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572452
Record name 4-Bromo-N-(4-bromophenyl)-N-(4-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100308-67-6
Record name 4-Bromo-N-(4-bromophenyl)-N-(4-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline
Reactant of Route 5
Reactant of Route 5
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline
Reactant of Route 6
Reactant of Route 6
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.